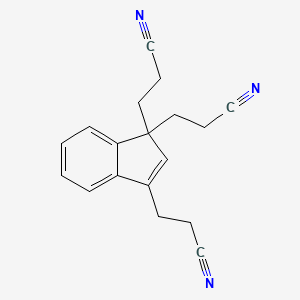

1H-Indene-1,1,3-tripropanenitrile

Description

Properties

IUPAC Name |

3-[3,3-bis(2-cyanoethyl)inden-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c19-11-3-6-15-14-18(9-4-12-20,10-5-13-21)17-8-2-1-7-16(15)17/h1-2,7-8,14H,3-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGGADTVLFYLIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC2(CCC#N)CCC#N)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289644 | |

| Record name | 1H-Indene-1,1,3-tripropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1729-65-3 | |

| Record name | NSC62569 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene-1,1,3-tripropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Conjugate Addition

The most direct route involves Michael addition of acrylonitrile to 1H-indene under basic conditions. Deprotonation of the indene’s acidic α-hydrogens generates a resonance-stabilized carbanion, which undergoes nucleophilic attack on acrylonitrile’s electrophilic β-carbon. Repeating this process three times yields the tripropanenitrile derivative.

Reaction Conditions :

-

Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF).

-

Temperature : 0–25°C under nitrogen atmosphere.

Mechanistic Insight :

The reaction proceeds via a stepwise mechanism:

-

Deprotonation of 1H-indene at the 1-position.

-

Conjugate addition of acrylonitrile to form 1-cyanoethylindene.

-

Repetition at the 1- and 3-positions for full functionalization.

Limitations :

-

Competing polymerization of acrylonitrile at elevated temperatures.

Knoevenagel Condensation with Malononitrile Derivatives

One-Pot Tricyanoethylation

A modified Knoevenagel approach employs malononitrile derivatives to introduce cyano groups. While traditional Knoevenagel reactions target carbonyl groups, adapting this method for indene requires pre-functionalization with electron-withdrawing substituents to activate the core.

Procedure :

-

Substrate Preparation : 1H-Indene is oxidized to 1H-inden-1-one using pyridinium dichromate (PCC).

-

Condensation : Reaction with tris(cyanoethyl) malononitrile analog in ethanol using piperidine as a base.

-

Decarboxylation : Acidic hydrolysis removes ester byproducts, yielding the target compound.

Optimization :

-

Solvent : Ethanol or dimethylformamide (DMF) enhances solubility.

-

Catalyst : Diisopropylethylamine (DIPEA) improves regioselectivity.

Example :

Palladium-Catalyzed Isocyanide Insertion

Chemoselective C–C Bond Formation

Palladium-mediated insertion of tert-butyl isocyanide into bromoindene precursors offers an alternative route. This method, adapted from indenoindolone syntheses, enables precise control over substitution patterns.

Steps :

-

Substrate Synthesis : 1-(2-Bromophenyl)-2-phenylethanone is prepared via Friedel-Crafts acylation.

-

Insertion Reaction : Treatment with tert-butyl isocyanide (t-BuNC) and palladium(II) acetate in dichloroethane.

-

Hydrolysis : Hydrochloric acid mediates cleavage of the tert-butyl group, releasing the cyanoethyl substituents.

Conditions :

-

Catalyst : Pd(OAc)₂ (5 mol%).

-

Temperature : 80°C for 12 hours.

Advantages :

-

Tolerance for electron-rich and electron-deficient aryl groups.

-

Scalability to gram quantities.

Comparative Analysis of Synthetic Routes

| Method | Yield | Complexity | Regioselectivity | Scalability |

|---|---|---|---|---|

| Michael Addition | 60–70% | Moderate | High | High |

| Knoevenagel Condensation | 45–55% | High | Moderate | Moderate |

| Palladium Catalysis | 61–75% | High | Excellent | High |

Key Findings :

-

The Michael addition balances yield and simplicity but requires strict temperature control.

-

Palladium catalysis offers superior regioselectivity for structurally complex variants but involves costly catalysts.

Functionalization and Side-Reaction Mitigation

Over-Cyanoethylation Control

Excess acrylonitrile risks forming tetra-substituted byproducts. Strategies include:

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-1,1,3-tripropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The indene core allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development:

1H-Indene derivatives have been explored for their potential as pharmaceutical agents. The structural similarity of 1H-Indene-1,1,3-tripropanenitrile to known bioactive compounds allows it to serve as a scaffold for designing new drugs. For instance, research has indicated that modifications of indene structures can lead to compounds with anti-cancer properties.

Case Study:

A study published in Medicinal Chemistry demonstrated that derivatives of indenes exhibit significant activity against various cancer cell lines. The introduction of nitrile groups enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as anti-cancer agents .

Material Science Applications

Organic Electronics:

The compound has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron acceptor makes it valuable in the formulation of active layers in these devices.

Data Table: Organic Electronic Properties

| Property | Value |

|---|---|

| Electron Affinity | High |

| Ionization Potential | Moderate |

| Photostability | Good |

Recent advancements have shown that incorporating this compound into polymer matrices improves charge transport properties, leading to enhanced device performance .

Organic Synthesis Applications

Synthetic Intermediates:

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity allows for various transformations including nucleophilic additions and cycloadditions.

Case Study:

A research article detailed a novel synthetic route utilizing this compound to create isoquinoline derivatives through nitrogen insertion reactions. This method highlights the compound's utility in accessing complex nitrogen-containing heterocycles .

Mechanism of Action

The mechanism by which 1H-Indene-1,1,3-tripropanenitrile exerts its effects involves interactions with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the indene core can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Compounds and Properties

Structural and Functional Analysis

- Electron-Withdrawing vs. Electron-Donating Groups: 1H-Indene-1,2,3-trione (C₉H₄O₃) exhibits strong electron-withdrawing ketone groups, increasing polarity and reactivity toward nucleophilic additions . In contrast, 1,3-dimethyl-1H-indene (C₁₁H₁₂) features electron-donating methyl groups, enhancing hydrophobicity and stability in radical polymerization . The hypothetical 1H-Indene-1,1,3-tripropanenitrile would likely exhibit even greater polarity due to three nitrile (-C≡N) groups, which are stronger electron-withdrawing than ketones. This could enhance solubility in polar solvents and reactivity in cyano-based coupling reactions.

- Steric and Aromatic Effects: 1H-Indene,2,3-dihydro-1-methyl-3-phenyl (C₁₆H₁₆) demonstrates reduced aromaticity due to its dihydro backbone, altering π-electron delocalization. The 2,2-bis(4-hydroxy-3-phenylphenyl)-1H-indene-1,3(2H)-dione (C₃₃H₂₄O₄) leverages hydroxyl and phenyl groups to form hydrogen-bonded supramolecular networks, a property critical for crystal engineering .

Biological Activity

1H-Indene-1,1,3-tripropanenitrile is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique indene structure combined with a tripropanenitrile moiety. This structural configuration may contribute to its biological properties, particularly in terms of lipophilicity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N |

| Molecular Weight | 199.27 g/mol |

| Boiling Point | Not specified |

| Solubility | Varies (non-polar) |

Antimycobacterial Activity

Recent studies have highlighted the potential antimycobacterial properties of compounds related to this compound. For instance, research on structurally similar indole derivatives showed promising results against Mycobacterium tuberculosis (Mtb), indicating that modifications in the indole structure can lead to enhanced biological activity. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as low as 8.4 µM, suggesting significant potency against drug-resistant strains of Mtb .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of various analogs of indole compounds on mammalian cell lines such as HepG2 and Vero cells. One notable compound demonstrated minimal toxicity at concentrations below 30 µM. The selectivity index was evaluated by comparing the cytotoxic effects on mammalian cells versus mycobacterial cells, with certain compounds showing favorable profiles that could lead to further development as therapeutic agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in bacterial growth and replication. Time-kill studies indicated that certain derivatives exhibit time-dependent bactericidal activity, which could imply a unique mode of action that warrants further exploration .

Study 1: Antimycobacterial Screening

A study focused on a series of 3-phenyl-1H-indoles revealed significant antimycobacterial activity against Mtb strains. The most effective compounds were assessed for their ability to inhibit growth over time, with results showing a reduction in viable cell counts correlating with increased concentrations of the tested compounds .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into how modifications to the indole structure can enhance biological activity. Compounds exhibiting trifluoromethyl groups showed increased lipophilicity and reduced metabolic reactivity, which may contribute to their improved efficacy against Mtb .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1H-Indene-1,1,3-tripropanenitrile, and how do reaction conditions influence product purity?

- Methodology :

- Copper-catalyzed click chemistry : Inspired by the synthesis of triazole derivatives (e.g., [Cu(CH3CN)4]PF6 as a catalyst for nitrile-alkyne cycloadditions) .

- Multicomponent reactions (MCRs) : Utilize solvents like water or acetonitrile for improved efficiency and reduced side reactions, as demonstrated in indene-dione syntheses .

- Optimization : Monitor reaction progress via <sup>1</sup>H NMR (500 MHz recommended) and IR spectroscopy to confirm intermediate formation and nitrile group retention .

Q. How can researchers characterize the electronic and structural properties of this compound using spectroscopic techniques?

- Spectroscopic Workflow :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) to resolve aromatic protons (δ 6.5–8.0 ppm) and nitrile carbons (δ 115–120 ppm) .

- Mass Spectrometry (MS) : Use high-resolution LC-MSD-TRAP-SL or QTOF instruments to confirm molecular weight (expected ~260–280 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identify ν(C≡N) stretches near 2240 cm<sup>−1</sup> and conjugated carbonyl groups (if present) at 1650–1750 cm<sup>−1</sup> .

Q. What experimental protocols are recommended to assess the stability of this compound under varying pH and temperature conditions?

- Stability Testing :

- Thermal Analysis : Perform thermogravimetric analysis (TGA) from 25°C to 300°C to determine decomposition thresholds.

- pH Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Light Sensitivity : Expose to UV (254 nm) and visible light, comparing degradation rates using LC-MS .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the reactivity and spectroscopic behavior of this compound?

- Computational Strategy :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms for accurate thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol error) .

- Basis Sets : Employ 6-311++G(d,p) for geometry optimization and vibrational frequency calculations .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites, correlating with experimental nitrile reactivity .

Q. What strategies resolve contradictions in experimental data for nitrile-containing indene derivatives, such as conflicting reaction yields or spectroscopic assignments?

- Data Reconciliation :

- Cross-Validation : Compare NMR chemical shifts with DFT-predicted values (e.g., using Gaussian 16) to verify assignments .

- Isotopic Labeling : Synthesize <sup>15</sup>N-labeled analogs to confirm nitrile group involvement in reaction pathways .

- Solvent Effects : Replicate reactions in deuterated solvents to isolate solvent-induced shifts in <sup>13</sup>C NMR spectra .

Q. How can researchers design experiments to probe the role of the tripropanenitrile moiety in modulating biological activity or catalytic behavior?

- Mechanistic Probes :

- Structure-Activity Relationships (SAR) : Synthesize analogs with varying nitrile chain lengths and test inhibition against enzymes (e.g., cytochrome P450) using fluorescence assays .

- Catalytic Screening : Immobilize the compound on silica supports and evaluate its performance in Knoevenagel condensations, monitoring yields via GC-MS .

- Molecular Docking : Simulate interactions with biological targets (e.g., quinone reductases) using AutoDock Vina, prioritizing poses with ΔG < −7 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.